

Lirafugratinib Hydrochloride Off-Target Kinase Screening: A Technical Resource

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Compound of Interest		
Compound Name:	Lirafugratinib Hydrochloride	
Cat. No.:	B15574548	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions regarding the off-target kinase screening of **Lirafugratinib Hydrochloride** (also known as RLY-4008).

Executive Summary

Lirafugratinib (RLY-4008) is a potent, highly selective, and irreversible small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Its design was guided by computational analysis of protein dynamics, aiming to minimize off-target effects commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (linked to FGFR1 inhibition) and diarrhea (linked to FGFR4 inhibition).[2][3][4] Off-target kinase screening is a critical step in the preclinical evaluation of such inhibitors to ensure their safety and specificity. This resource outlines the methodologies, presents the selectivity data, and addresses potential experimental challenges.

Off-Target Kinase Selectivity Profile

Lirafugratinib has demonstrated a high degree of selectivity for FGFR2 over other kinases, including other members of the FGFR family. The following table summarizes the key quantitative data from in vitro screening assays.



Target Kinase	Assay Type	Selectivity vs. FGFR2	IC50 (μM)	Percent Inhibition	Notes
FGFR1	Caliper	~250-fold less sensitive	1.29	-	Designed to avoid this off- target to reduce hyperphosph atemia.[2][4]
FGFR3	Not Specified	>80-fold less sensitive	-	-	[5]
FGFR4	Not Specified	>5,000-fold less sensitive	-	-	Designed to avoid this off- target to reduce diarrhea.[2][4]
MEK5	KINOMEscan	-	-	92.4% at 500 nM	Not expected to be inhibited irreversibly.[5]
MKNK2	KINOMEscan	-	-	89% at 500 nM	Not expected to be inhibited irreversibly.[5]

Experimental Protocols

While detailed proprietary protocols are not publicly available, the principles behind the key experiments for determining off-target kinase activity are well-established.

Methodology: Broad Kinase Panel Screening (e.g., KINOMEscan)



This method is employed to assess the selectivity of a compound against a large number of kinases.

- Compound Preparation: **Lirafugratinib Hydrochloride** is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Assay Principle: The assay typically involves a competition binding format. An active sitedirected ligand is immobilized on a solid support. The kinase of interest is pre-incubated with the test compound (Lirafugratinib) and then applied to the ligand-bound support.
- Detection: The amount of kinase that binds to the support is quantified, often using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase. A lower signal indicates stronger binding of the test compound to the kinase, signifying inhibition.
- Data Analysis: The results are often expressed as the percentage of inhibition relative to a
 vehicle control. For Lirafugratinib, a screen against 468 kinases was performed.[1]

Methodology: Cellular Proliferation Assays

These assays determine the functional consequence of kinase inhibition in a cellular context.

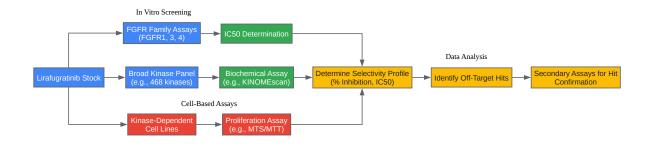
- Cell Line Selection: A panel of cell lines is chosen, each being dependent on a specific kinase for proliferation. For FGFR selectivity, this would include FGFR1, FGFR2, FGFR3, and FGFR4-dependent cell lines.[5]
- Cell Culture and Seeding: The selected cell lines are cultured under standard conditions and seeded into multi-well plates.
- Compound Treatment: Cells are treated with a range of concentrations of Lirafugratinib
 Hydrochloride.
- Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTS, MTT, or CellTiter-Glo.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the compound concentration. High selectivity is

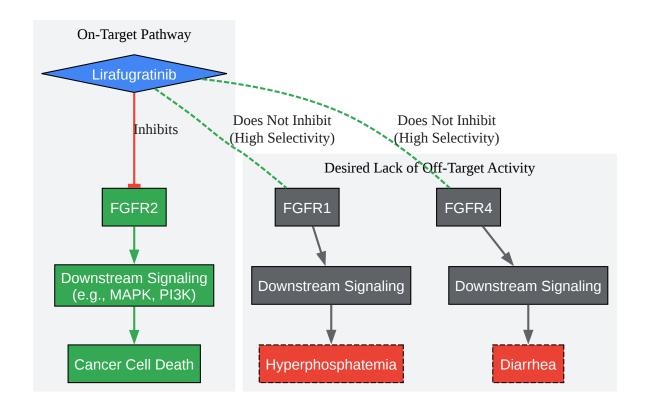


demonstrated by potent IC50 values in FGFR2-dependent lines and significantly weaker values in lines dependent on other kinases.[5]

Visualized Workflows and Pathways









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